N-(6-Methyl-pyridin-2-yl)-succinamic acid
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Overview
Description
N-(6-Methyl-pyridin-2-yl)-succinamic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a succinamic acid moiety attached to a 6-methyl-pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-pyridin-2-yl)-succinamic acid typically involves the reaction of 6-methyl-2-aminopyridine with succinic anhydride. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction proceeds through the formation of an amide bond between the amine group of 6-methyl-2-aminopyridine and the anhydride group of succinic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methyl-pyridin-2-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the succinamic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(6-Methyl-pyridin-2-yl)-succinamic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antibacterial or antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(6-Methyl-pyridin-2-yl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes.
Comparison with Similar Compounds
N-(6-Methyl-pyridin-2-yl)-succinamic acid can be compared with other similar compounds, such as:
N-(6-Methyl-pyridin-2-yl)-acetamide: Similar structure but with an acetamide group instead of a succinamic acid moiety.
6-Methyl-2-pyridinemethanamine: Contains a methyl group on the pyridine ring but lacks the succinamic acid moiety.
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: A more complex structure with additional pyridine rings and ethyl groups.
The uniqueness of this compound lies in its specific combination of the 6-methyl-pyridin-2-yl group and the succinamic acid moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-(6-Methyl-pyridin-2-yl)-succinamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyridine ring, which is known for its ability to interact with various biological macromolecules, enhancing its potential as a pharmacological agent.
The biological activity of this compound primarily involves its interaction with enzymes and cellular receptors. The compound can bind to the active sites of specific enzymes, inhibiting their activity and leading to various biological effects. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, which influences cellular processes such as proliferation and apoptosis .
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its potential as an antibacterial and antifungal agent due to its capacity to disrupt bacterial cell wall synthesis and inhibit fungal growth. A study demonstrated that derivatives of this compound could selectively inhibit the growth of Chlamydia trachomatis, without affecting host cell viability .
2. Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. It appears to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .
3. Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in several cancer cell lines, including lung and renal cancers. The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Study 1: Antimicrobial Activity Against C. trachomatis
A study focused on the synthesis of sulfonylpyridine analogues, including this compound, showed that these compounds could significantly impair the growth of C. trachomatis while exhibiting low toxicity towards human cells. The selectivity for Chlamydia suggests that these compounds could serve as a foundation for developing new antibiotics targeting this pathogen specifically .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, this compound was tested in models of neuroinflammation. The results indicated that it effectively reduced markers of inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases where inflammation plays a critical role .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
Properties
IUPAC Name |
4-[(6-methylpyridin-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-3-2-4-8(11-7)12-9(13)5-6-10(14)15/h2-4H,5-6H2,1H3,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGKRAJXJGXBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.